Vegfr2-IN-1
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Overview
Description
Vegfr2-IN-1 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Angiogenesis is essential for various physiological processes, including wound healing and embryonic development, as well as pathological conditions such as cancer and diabetic retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Vegfr2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Vegfr2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cellular and molecular biology research to investigate the role of VEGFR-2 in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of new drugs targeting VEGFR-2 and related pathways
Mechanism of Action
Vegfr2-IN-1 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the angiogenesis process. The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr2-IN-1 is unique in its high specificity and potency against VEGFR-2, making it a valuable tool for studying the role of this receptor in angiogenesis. Compared to other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved efficacy in certain experimental settings .
Properties
Molecular Formula |
C22H18N6S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-[3-(1H-indol-2-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C22H18N6S/c1-2-11-29-22-27-26-21(20-12-15-7-3-5-9-18(15)25-20)28(22)24-14-16-13-23-19-10-6-4-8-17(16)19/h2-10,12-14,23,25H,1,11H2/b24-14+ |
InChI Key |
JHHALYCKDHAWEY-ZVHZXABRSA-N |
Isomeric SMILES |
C=CCSC1=NN=C(N1/N=C/C2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Canonical SMILES |
C=CCSC1=NN=C(N1N=CC2=CNC3=CC=CC=C32)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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